![molecular formula C20H19NO3 B2878558 5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro- CAS No. 496018-49-6](/img/structure/B2878558.png)
5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-
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Description
5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro- is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.376. The purity is usually 95%.
BenchChem offers high-quality 5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Experiments in the 5H-dibenzo[a,d]cycloheptene series, including the synthesis of carboxylic acid derivatives and their transformation into amines and esters, highlight the versatility of the 5H-dibenzo[a,d]cycloheptene structure, which shares similarities with the compound (Stelt et al., 2010).
- Hydrogen-Bonded Aggregation : Studies on dibenzazepine carboxylic acids, closely related to the target compound, demonstrate various hydrogen-bonded aggregation forms, influencing their three-dimensional structures (Sanabria et al., 2014).
Applications in Material Science
- Organotin(IV) Complexes : Synthesis of organotin(IV) complexes using carboxylic acids similar to the target compound shows potential for creating materials with antibacterial and antitumor properties (Wu et al., 2009).
- Organic Light Emitting Diodes (OLEDs) : Novel helical molecules derived from structures akin to the target compound have been utilized in OLEDs, indicating potential applications in advanced display technologies (Szlachcic et al., 2015).
Biological and Pharmaceutical Research
- Anti-inflammatory Potential : Compounds derived from 1-aza-dibenzo[e,h]azulenes, related to the target compound, have been tested for anti-inflammatory activities, suggesting potential applications in pharmaceutical research (Pesic et al., 2007).
- Cancer Research : Azulenic retinoids, with a structure related to the target compound, have been studied for their anticancer activities, demonstrating the compound's potential relevance in oncological research (Asato et al., 1993).
properties
IUPAC Name |
13,13-dimethyl-7-oxo-11b,12-dihydro-5H-isoindolo[2,1-b][2]benzazepine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(2)10-16-13-7-5-8-14(19(23)24)17(13)18(22)21(16)11-12-6-3-4-9-15(12)20/h3-9,16H,10-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHFLGWVCGKJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=C(C(=CC=C3)C(=O)O)C(=O)N2CC4=CC=CC=C41)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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